4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine
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Overview
Description
4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound, which includes a fused pyrazole and pyrimidine ring system, makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-phenylpyrazole-4-carbonitrile with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Other molecular targets and pathways may include enzymes and receptors involved in viral replication and inflammation .
Comparison with Similar Compounds
4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activities and share a similar fused ring system.
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyrimidine fusion but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10N6 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H10N6/c12-10-9-6-15-17(8-4-2-1-3-5-8)11(9)14-7-16(10)13/h1-7,12H,13H2 |
InChI Key |
FMOMPIIIBPNDGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=N)N(C=N3)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origin of Product |
United States |
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